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Compound of Interest

Compound Name: (4-Bromothiazol-2-YL)methanol

Cat. No.: B1337912 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
Bromothiazol-2-YL)methanol, a key heterocyclic building block in medicinal chemistry and

materials science. Due to the limited availability of published experimental spectra for this

specific compound, this guide presents a combination of predicted data based on its chemical

structure and generalized experimental protocols for its characterization. This document is

intended for researchers, scientists, and professionals in drug development who require a

detailed understanding of the spectroscopic properties of this molecule.

Data Presentation
The following tables summarize the predicted and expected quantitative spectroscopic data for

(4-Bromothiazol-2-YL)methanol.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.20 Singlet 1H H-5 (thiazole ring)

~4.85 Singlet 2H -CH₂- (methylene)

~3.50 Broad Singlet 1H -OH (hydroxyl)
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Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~170 C-2 (thiazole ring)

~125 C-5 (thiazole ring)

~115 C-4 (thiazole ring)

~60 -CH₂- (methylene)

Table 3: Expected Infrared (IR) Absorption Data
Sample Preparation: KBr pellet

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad O-H stretch (hydroxyl group)

3100 - 3000 Medium
C-H stretch

(aromatic/heterocyclic)

2950 - 2850 Medium C-H stretch (aliphatic -CH₂-)

~1600 Medium C=N stretch (thiazole ring)

~1450 Medium C=C stretch (thiazole ring)

1200 - 1000 Strong C-O stretch (primary alcohol)

800 - 600 Strong C-Br stretch

Table 4: Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
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m/z (Mass-to-Charge Ratio) Ion Species

193.9/195.9 [M+H]⁺

215.9/217.9 [M+Na]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for (4-Bromothiazol-2-YL)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of (4-Bromothiazol-2-YL)methanol in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the peaks in the ¹H NMR spectrum.

Reference the spectra to the TMS or residual solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of (4-Bromothiazol-2-YL)methanol with approximately 100-

200 mg of dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of (4-Bromothiazol-2-YL)methanol (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Data Acquisition:

Ionization Mode: Positive ion electrospray (ESI+).

Mass Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Nebulizer Gas: Nitrogen.

Drying Gas Temperature: 300-350 °C.

Data Analysis:

Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

Analyze the isotopic pattern, which should be characteristic for a molecule containing one

bromine atom (approximately 1:1 ratio for the M and M+2 peaks).

Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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